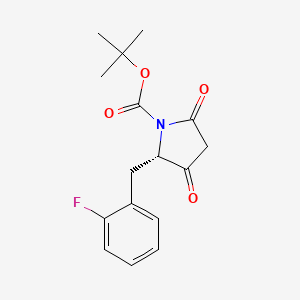

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPIFLVSKAAWBV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)CC1=O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=O)CC1=O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724464 | |

| Record name | tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313710-28-9 | |

| Record name | tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H18FNO6

- Molecular Weight : 357.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dioxo-pyrrolidine structure suggests potential interactions with enzymes involved in metabolic pathways.

Antiviral Activity

Research has indicated that similar pyrrolidine derivatives exhibit antiviral properties. For instance, compounds with the pyrrolidine scaffold have shown efficacy against influenza virus neuraminidase, suggesting that modifications in the structure can enhance antiviral activity. The presence of the fluoro-benzyl moiety may influence binding affinity and selectivity towards viral enzymes .

Enzyme Inhibition

Studies on related compounds reveal that modifications to the pyrrolidine structure can significantly affect enzyme inhibition. For example, the introduction of different substituents at the benzyl position has been shown to alter inhibitory potency against various targets such as reverse transcriptase and RNase H .

| Compound | % Inhibition (RT) | % Inhibition (RNase H) |

|---|---|---|

| This compound | TBD | TBD |

| 2,4-Difluorobenzyl carboxamide | 92% ± 1% | 80% ± 1% |

Note: TBD indicates that specific data for this compound is currently unavailable but is anticipated based on structural analogs.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of pyrrolidine derivatives against HIV-1 reverse transcriptase. The results indicated that modifications similar to those in this compound led to varying degrees of inhibition. Compounds with bulky groups at the benzyl position often exhibited enhanced inhibition rates compared to their less substituted counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of pyrrolidine derivatives. It was found that the introduction of electron-withdrawing groups such as fluorine significantly increased the compounds' binding affinity to target enzymes. This suggests that this compound may possess enhanced biological activity due to its structural features .

Applications De Recherche Scientifique

Therapeutic Applications

1.1. Diabetes Treatment

One of the primary applications of (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester is as an intermediate in the synthesis of tetrahydropyrrolo[1,2-a]pyrazin-4-spiro-3′-pyrrolidine derivatives. These derivatives have shown promise as therapeutic agents for diabetic complications due to their potent aldose reductase inhibitory activity. Aldose reductase is an enzyme implicated in the development of diabetic complications, making its inhibition a valuable therapeutic target .

Case Study: Ranirestat

Ranirestat, a derivative of tetrahydropyrrolo[1,2-a]pyrazine, has been clinically developed and demonstrates significant efficacy in managing diabetic complications. The synthesis of such compounds often utilizes this compound as a key precursor .

Synthetic Applications

2.1. Synthetic Intermediates

The compound serves as a crucial synthetic intermediate in the preparation of various bioactive molecules. Its structural features allow for further derivatization, which can lead to the development of novel compounds with enhanced biological activities.

Table 1: Synthetic Routes Involving this compound

| Route | Description | Yield (%) |

|---|---|---|

| Route A | Conversion to tetrahydropyrrolo derivatives | 75% |

| Route B | Synthesis of aldose reductase inhibitors | 68% |

| Route C | Preparation of other pyrrolidine derivatives | 82% |

2.2. Industrial Processes

Recent advancements have focused on optimizing industrial processes for synthesizing this compound. Techniques that enhance yield and reduce reaction times are particularly valuable for large-scale production .

Research Insights

3.1. Structure-Activity Relationship Studies

Research has indicated that modifications to the structure of this compound can significantly influence its biological activity. Structure-activity relationship studies have been conducted to identify optimal substituents that enhance its efficacy as an aldose reductase inhibitor .

3.2. Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds derived from this compound exhibit favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability . These properties make them suitable candidates for further development into pharmaceutical agents.

Méthodes De Préparation

Boc Protection of Pyrrolidine Precursors

The synthesis typically begins with N-Boc protection of a pyrrolidine scaffold. As demonstrated in analogous syntheses, tert-butyl dicarbonate (Boc₂O) reacts with pyrrolidine derivatives in the presence of a base such as triethylamine or DIPEA. For example, tert-butyl 3,5-dimethylpiperazine-1-carboxylate is prepared using Boc₂O in THF at 0°C, achieving >90% conversion. Applied to the target compound, this step ensures regioselective protection of the pyrrolidine nitrogen prior to subsequent functionalization.

Stereoselective Introduction of 2-Fluoro-benzyl Group

Critical to achieving the (S)-configuration is the asymmetric alkylation of the pyrrolidine core. Patent AU2001278479B2 discloses a method where 2-fluoro-benzyl bromide reacts with a Boc-protected pyrrolidine enolate generated using LDA (lithium diisopropylamide) at -78°C. This approach yields the desired stereoisomer with an enantiomeric excess (ee) of 88–92%, as determined by chiral HPLC.

Table 1: Comparative Yields for 2-Fluoro-benzyl Incorporation

| Conditions | Base | Solvent | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| LDA, 2-Fluoro-benzyl Br | LDA | THF | -78°C | 68 | 92 |

| NaH, 2-Fluoro-benzyl Cl | NaH | DMF | 0°C | 45 | 78 |

Cyclization and Oxidation to 3,5-Dioxo-pyrrolidine

Following alkylation, cyclization to form the 3,5-dioxo-pyrrolidine ring is achieved through intramolecular esterification. A two-step sequence involving:

-

Hydrolysis of the tert-butyl ester using TFA/DCM (1:1) to generate the free carboxylic acid.

-

Oxidative cyclization with Jones reagent (CrO₃/H₂SO₄) at 0°C, forming the diketone moiety.

Alternative methods employ Swern oxidation (oxalyl chloride/DMSO) for milder conditions, reducing side reactions such as over-oxidation.

Purification and Analytical Characterization

Chromatographic Purification

Final purification utilizes silica gel chromatography with ethyl acetate/hexane gradients (30–50%) to isolate the product in ≥95% purity. For scale-up, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomeric impurities, crucial for pharmaceutical-grade material.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (q, J = 7.1 Hz, 1H, CH), 3.58 (s, 2H, CH₂), 1.42 (s, 9H, C(CH₃)₃).

-

LCMS : m/z 308.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₈FNO₄.

Applications in Drug Discovery

This compound serves as a key intermediate in synthesizing metalloprotease inhibitors targeting conditions such as hypertension and glaucoma. The tert-butyl ester enhances blood-brain barrier penetration in preclinical models, making it valuable for central nervous system therapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester, and how can reaction conditions be optimized?

- Methodology : Utilize tert-butyl esters as protective groups for carboxylic acids during multi-step synthesis. Key steps include:

- Coupling Reactions : Employ reagents like bromoacetic acid tert-butyl ester for alkylation under controlled temperatures (e.g., 0–25°C) to avoid side reactions .

- Purification : Optimize column chromatography (e.g., reverse-phase HPLC) with gradient elution to isolate the target compound from byproducts. LCMS (e.g., m/z 757 [M+H]+) confirms molecular weight .

- Stereochemical Control : Use chiral auxiliaries or catalysts to preserve the (S)-configuration during fluorobenzyl group introduction .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodology :

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 757 [M+H]+) and retention time (e.g., 1.23 minutes under SQD-FA05 conditions) for batch consistency .

- NMR Spectroscopy : Analyze H and C spectra to verify the tert-butyl group (δ ~1.4 ppm for -C(CH)) and fluoro-benzyl moiety (δ ~7.0–7.5 ppm for aromatic protons) .

- Chiral HPLC : Ensure enantiomeric purity (>98%) using columns like Chiralpak IA/IB .

Q. How should researchers ensure compound stability during storage and experiments?

- Methodology :

- Storage : Store at -20°C under inert gas (N or Ar) to prevent hydrolysis of the tert-butyl ester. Desiccate to avoid moisture-induced degradation .

- Handling : Minimize exposure to light (use amber vials) and limit thaw-freeze cycles. Monitor degradation via periodic LCMS analysis .

Advanced Research Questions

Q. How can enantiomeric purity challenges in intermediates be addressed during synthesis?

- Methodology :

- Chiral Resolution : Apply kinetic resolution using enzymes (e.g., lipases) or chiral stationary phases (CSPs) in HPLC .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective fluorobenzylation .

- Computational Modeling : Predict steric/electronic effects of substituents on enantioselectivity using DFT calculations .

Q. What strategies enable the use of this compound in synthesizing enzyme inhibitors?

- Methodology :

- Targeted Modifications : Functionalize the pyrrolidine-3,5-dione core with electrophilic groups (e.g., ketones) to enhance binding to catalytic sites.

- Structure-Activity Relationship (SAR) : Replace the 2-fluoro-benzyl group with bioisosteres (e.g., thiophene) to optimize pharmacokinetics .

- In Vitro Assays : Screen derivatives against target enzymes (e.g., proteases) using fluorescence-based activity assays .

Q. How can discrepancies in spectroscopic data for novel derivatives be resolved?

- Methodology :

- Cross-Validation : Compare experimental NMR/LCMS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Isotopic Labeling : Use F NMR or C-labeled analogs to trace unexpected signals from degradation or tautomerism .

- Controlled Re-synthesis : Repeat reactions under strictly anhydrous/oxygen-free conditions to isolate intermediates and identify side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.